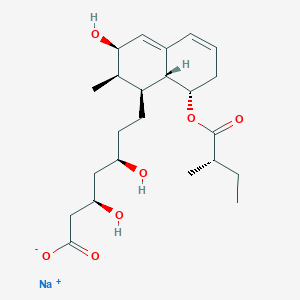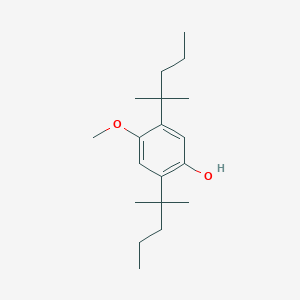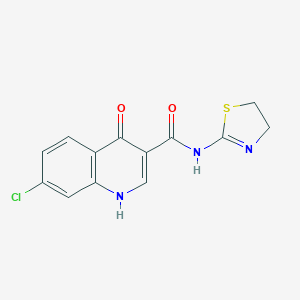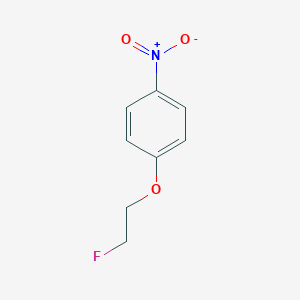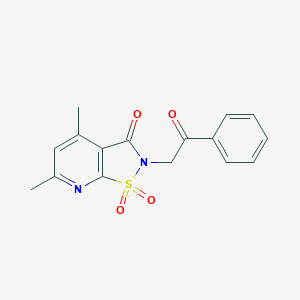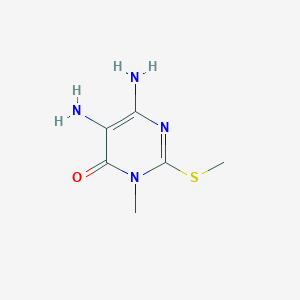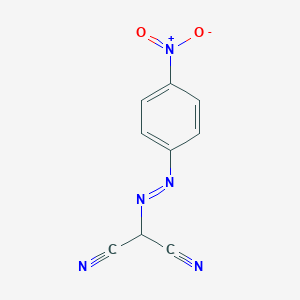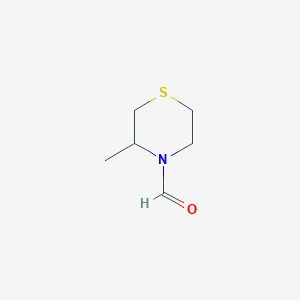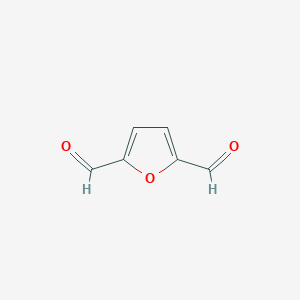
Furan-2,5-dicarbaldehyde
Overview
Description
Mechanism of Action
Target of Action
Furan-2,5-dicarbaldehyde, also known as 2,5-Furandicarboxaldehyde, is a versatile organic compound that interacts with various targets. It is primarily used as a building block in chemical synthesis . It can be used in the synthesis of sustainable thin–film composite (TFC) membranes by interfacial polymerization reaction with chitosan . It also acts as a fluorescent chemo sensor for Hg 2+ ions .
Mode of Action
This compound interacts with its targets through chemical reactions. For instance, in the synthesis of TFC membranes, it undergoes an interfacial polymerization reaction with chitosan . As a fluorescent chemo sensor, it likely interacts with Hg 2+ ions through a complexation mechanism .
Biochemical Pathways
This compound is an oxidation product of 5-hydroxymethyl furfural (HMF), which can be prepared from fructose . The conversion from fructose to HMF and this compound can be performed relatively efficiently and following the principles of green chemistry . This process is part of the broader biochemical pathway of fructose metabolism.
Pharmacokinetics
Given its use in chemical synthesis and as a fluorescent chemo sensor, its bioavailability is likely to depend on the specific conditions of its use, such as concentration and the presence of other reactants .
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific application. In the synthesis of TFC membranes, it contributes to the formation of a polymer structure . As a fluorescent chemo sensor, it produces a fluorescent signal upon interaction with Hg 2+ ions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its conversion from fructose is likely to depend on factors such as temperature and pH . In its application as a fluorescent chemo sensor, the intensity of the fluorescent signal may be affected by the concentration of Hg 2+ ions in the environment .
Biochemical Analysis
Biochemical Properties
Furan-2,5-dicarbaldehyde is an oxidation product of 5-hydroxymethyl furfural . It can be used in the preparation of polyimine vitrimers and can also be applied as an alternative to glutaraldehyde as a crosslinking agent for covalent enzyme immobilization
Cellular Effects
It is known that it can be used as a crosslinking agent for covalent enzyme immobilization , which suggests that it may have significant effects on cellular processes involving these enzymes.
Molecular Mechanism
Its role as a crosslinking agent suggests that it may interact with biomolecules through covalent bonding
Metabolic Pathways
This compound is an oxidation product of 5-hydroxymethyl furfural , suggesting that it is involved in the metabolic pathways of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions: Furan-2,5-dicarbaldehyde is primarily synthesized through the oxidation of 5-hydroxymethylfurfural, which can be derived from fructose . The conversion from fructose to 5-hydroxymethylfurfural and subsequently to this compound can be performed efficiently, adhering to green chemistry principles . Another method involves the direct conversion of fructose to this compound using molybdenum oxides supported on carbon spheres .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of molecular oxygen as an oxidant under mild reaction conditions . This approach is advantageous due to its simplicity and efficiency, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Furan-2,5-dicarbaldehyde undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Reduction: Reduction of this compound can yield furan-2,5-dimethanol using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with nucleophiles, forming various derivatives.
Major Products:
Oxidation: Furan-2,5-dicarboxylic acid
Reduction: Furan-2,5-dimethanol
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Furan-2,5-dicarbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Furan-2,5-dicarbaldehyde can be compared with other similar compounds such as:
Furfural: Another furan derivative with an aldehyde group at the 2 position. Unlike this compound, furfural has only one aldehyde group.
5-Hydroxymethylfurfural: A precursor to this compound, it has a hydroxymethyl group at the 5 position instead of an aldehyde group.
Furan-2,5-dicarboxylic acid: The oxidized form of this compound, with carboxylic acid groups at the 2 and 5 positions.
This compound is unique due to its dual aldehyde groups, which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
furan-2,5-dicarbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4O3/c7-3-5-1-2-6(4-8)9-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXJJKVNIMAZHCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60231676 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
823-82-5 | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-82-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000823825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Furandicarboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60231676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Furan-2,5-dicarbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-FURANDICARBOXALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4HT8N2Z72 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


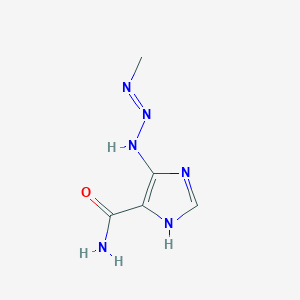
![4-[(4-Phenyldiazenylphenyl)diazenyl]benzoic acid](/img/structure/B19598.png)

